molecular formula C12H17N3S B14897136 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine

2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine

Cat. No.: B14897136
M. Wt: 235.35 g/mol
InChI Key: DDYJXBVAPKGWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amine group linked to a thiophene ring via an ethyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as 4-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.

    Linking the Thiophene Ring: The thiophene ring can be attached through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amine group.

    Reduction: Reduction reactions could target the pyrazole ring or the thiophene ring.

    Substitution: Various substitution reactions can occur at the pyrazole or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity of pyrazole and thiophene derivatives.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-phenylethyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(furan-2-yl)ethyl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[2-(4-methylpyrazol-1-yl)ethyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H17N3S/c1-11-9-14-15(10-11)7-6-13-5-4-12-3-2-8-16-12/h2-3,8-10,13H,4-7H2,1H3

InChI Key

DDYJXBVAPKGWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCNCCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.